molecular formula C18H23N3O3S B11129553 2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11129553
M. Wt: 361.5 g/mol
InChI Key: ZVTFSGIVAICEBM-UHFFFAOYSA-N
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Description

2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an acetyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen functionalities, while reduction may produce a more saturated compound .

Scientific Research Applications

2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[acetyl(isopropyl)amino]ethyl acetate
  • 4-Hydroxy-2-quinolones
  • 2-Amino-4-nitrotoluene

Uniqueness

Compared to similar compounds, 2-[acetyl(isopropyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and the resulting properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-11(2)21(13(4)22)18-20-12(3)16(25-18)17(23)19-10-14-6-8-15(24-5)9-7-14/h6-9,11H,10H2,1-5H3,(H,19,23)

InChI Key

ZVTFSGIVAICEBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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